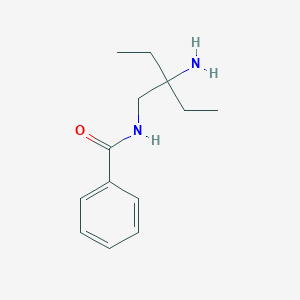

N-(2-amino-2-ethylbutyl)benzamide

Description

N-(2-amino-2-ethylbutyl)benzamide is a benzamide derivative characterized by a branched alkylamine side chain at the 2-position of the benzamide group. For example, N-[(2S)-2-amino-3-methylbutyl]-4-methylbenzamide (CAS: 874618-93-6) shares a similar branched amine moiety and has a molecular formula of C₁₃H₂₀N₂O, molecular weight of 232.31 g/mol, and LogP of 2.1, indicating moderate hydrophobicity . Such compounds are typically synthesized via condensation reactions between benzoyl chloride derivatives and alkylamines, followed by purification using chromatography or crystallization.

Properties

IUPAC Name |

N-(2-amino-2-ethylbutyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-13(14,4-2)10-15-12(16)11-8-6-5-7-9-11/h5-9H,3-4,10,14H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFTZNCTFAFCOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CNC(=O)C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Analgesic Properties

N-(2-amino-2-ethylbutyl)benzamide and its derivatives have been investigated for their analgesic effects, showing promise as effective pain relievers. Research indicates that certain benzamide derivatives exhibit analgesic activity comparable to or greater than that of traditional opioids like morphine and methadone, but with a lower risk of addiction and physical dependence .

Key Findings:

- Mechanism of Action: These compounds act on various pain pathways, making them suitable for treating different types of pain, including traumatic, cancer-related, and postoperative pain.

- Pharmaceutical Formulations: Combinations of these compounds with pharmaceutical carriers have been developed for effective dosage forms .

Anticancer Activity

The compound has also been studied for its antitumor properties. This compound derivatives have shown effectiveness against various cancer cell lines, suggesting their potential as chemotherapeutic agents.

Case Studies:

- A series of this compound derivatives were synthesized and tested against mammary adenocarcinoma models in rats. The results indicated a dose-dependent inhibition of tumor growth, with some compounds achieving nearly complete tumor regression at higher doses .

- In vitro studies demonstrated that specific derivatives exhibited cytotoxic activity against breast cancer cells (MDA-MB-231), outperforming standard treatments like cisplatin .

Antiparasitic Effects

Recent studies have highlighted the antiparasitic potential of this compound derivatives, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT).

Research Insights:

- One study identified highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides with an in vitro EC50 value as low as 0.001 μM against T. brucei. These compounds demonstrated excellent oral bioavailability and significant efficacy in murine models of infection .

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| Analgesic Properties | Pain relief comparable to opioids with lower addiction risk | Effective for various pain types |

| Anticancer Activity | Inhibition of tumor growth in various cancer models | Dose-dependent inhibition observed |

| Antiparasitic Effects | Effective against Trypanosoma brucei with potent derivatives | Low EC50 values; good oral bioavailability |

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key Observations :

- Branching and hydrophobicity: Compounds with branched alkylamines (e.g., N-[(2S)-2-amino-3-methylbutyl]-4-methylbenzamide) exhibit higher LogP values, suggesting enhanced membrane permeability .

- Directing groups : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates coordination in catalytic reactions .

- Bioactivity : Substituents like benzyloxy-phenyl (anti-parasitic) or benzothiazole (corrosion inhibition) dictate functional roles .

Physicochemical and Spectroscopic Characterization

- NMR and IR : Key tools for confirming amide bond formation (e.g., carbonyl stretch at ~1650 cm⁻¹ in IR) and side-chain substituents (e.g., 1H NMR signals for aromatic protons at δ 7.2–8.0 ppm) .

- X-ray crystallography : Used to resolve structures of analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, confirming spatial arrangement of directing groups .

Preparation Methods

Acid Chloride-Mediated Coupling

The most common method involves reacting benzoyl chloride with the target amine. For example, in the synthesis of N-(2'-aminophenyl)-benzamide derivatives, 4-acetylamino benzoic acid was treated with oxalyl chloride to form the corresponding acid chloride, which subsequently reacted with o-nitroaniline in anhydrous ethyl acetate. Adapting this protocol:

-

Benzoyl chloride synthesis :

-

Amine coupling :

Key Parameters :

-

Solvent : Anhydrous ethyl acetate or tetrahydrofuran (THF).

-

Base : Pyridine or triethylamine to neutralize HCl byproducts.

Optimized Coupling Methods

Direct Aminolysis of Activated Esters

A one-pot method inspired by the synthesis of 2-amino-N,3-dimethylbenzamides involves:

-

Activation : Treat benzoic acid with bis(trichloromethyl) carbonate to form a reactive mixed anhydride.

-

Aminolysis : React with 2-amino-2-ethylbutylamine in aqueous or polar aprotic solvents.

Conditions :

Palladium-Catalyzed Hydrogenation

For nitro intermediates (e.g., N-(2-nitro-2-ethylbutyl)benzamide), hydrogenation with Pd/C in ethanol or THF at 80°C for 6 hours reduces the nitro group to amine.

Example Protocol :

-

Nitro precursor synthesis :

-

Hydrogenation :

Purification and Characterization

Recrystallization

Crystallization from ethanol or ethyl acetate/n-hexane mixtures (1:5–1:1 v/v) enhances purity. Melting points for analogous benzamides range from 128–247°C.

Chromatographic Methods

Silica gel chromatography with methylene chloride/methanol (9:1 v/v) effectively separates byproducts.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Acid chloride coupling | High reactivity, short reaction time | Requires anhydrous conditions | 20–30 |

| Reductive amination | Avoids nitro intermediates | Low yields due to steric hindrance | 40–50 |

| Hydrogenation of nitro | High selectivity | Multi-step synthesis | 56–88 |

Scalability and Industrial Relevance

Large-scale production faces challenges:

-

Cost : Palladium catalysts and anhydrous solvents increase expenses.

-

Safety : Oxalyl chloride and hydrogen gas require specialized handling.

-

Regulatory : Compliance with Good Manufacturing Practices (GMP) for pharmaceutical applications.

Q & A

Q. What are the optimal synthetic routes for N-(2-amino-2-ethylbutyl)benzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of this compound derivatives typically involves coupling a benzoyl chloride with a primary or secondary amine. Key steps include:

- Amide bond formation : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid (if starting from a carboxylic acid) .

- Protection of amine groups : Employ tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions during synthesis. Deprotection is achieved using HCl/dioxane .

- Solvent and temperature optimization : Reactions are often conducted in dichloromethane or chloroform at controlled temperatures (e.g., 4°C to room temperature) to minimize side products .

- Purification : Column chromatography or recrystallization ensures high purity. Yield improvements focus on stoichiometric ratios (e.g., 1.2:1 acyl chloride to amine) and inert atmospheres to prevent hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the amide bond formation and substitution patterns. For example, amide protons typically resonate at δ 7.5–8.5 ppm, while ethylbutyl chain protons appear as multiplets at δ 1.0–2.5 ppm .

- Mass Spectrometry (ESI-MS) : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight and structural integrity .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. SHELXL (part of the SHELX suite) is widely used for small-molecule refinement .

Advanced Research Questions

Q. How can computational methods be integrated into the design and evaluation of this compound derivatives for targeted biological activity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or receptors). Focus on optimizing hydrogen bonds and hydrophobic interactions .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations in GROMACS) to identify key residues driving activity .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants to prioritize analogs for synthesis .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different studies involving benzamide derivatives?

- Methodological Answer :

- Assay Standardization : Use validated protocols (e.g., SRB assay for cytotoxicity ) and include positive controls (e.g., doxorubicin for anticancer studies).

- Structural Confirmation : Re-validate compound identity via NMR and HPLC when replicating studies, as impurities or degradation products may skew results .

- Meta-analysis : Statistically aggregate data from multiple studies using tools like RevMan to identify trends obscured by experimental variability .

Q. How to conduct a structure-activity relationship (SAR) study for this compound analogs to enhance pharmacological properties?

- Methodological Answer :

- Substituent Variation : Systematically modify the benzamide core (e.g., electron-withdrawing groups at para positions) and the aminoethylbutyl chain (e.g., branching or cyclization) .

- In vitro Screening : Test analogs against target cells (e.g., cancer cell lines) using high-throughput assays. IC₅₀ values are calculated via non-linear regression .

- In vivo Validation : Prioritize compounds with low cytotoxicity (selectivity index >10) for pharmacokinetic studies in rodent models .

Q. What in vitro assays are most suitable for evaluating the cytotoxicity of this compound, and how should data be interpreted?

- Methodological Answer :

- Sulforhodamine B (SRB) Assay : Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. Signal linearity correlates with cell count .

- MTT Assay : Measures mitochondrial activity via formazan formation. Use dose-response curves (0.1–100 μM) to determine IC₅₀ and assess potency.

- Data Interpretation : Normalize to untreated controls and validate with replicates (n ≥ 3). Synergistic effects are analyzed via combination indices (e.g., CompuSyn software) .

Data Presentation Example

| Analog | Substituent | IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | -Cl (para) | 2.1 | 15.2 |

| Compound B | -OCH₃ (meta) | 8.7 | 3.4 |

| Compound C | -NO₂ (ortho) | 0.9 | 22.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.